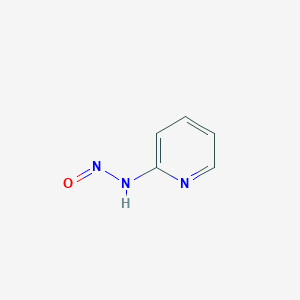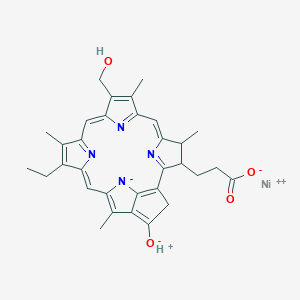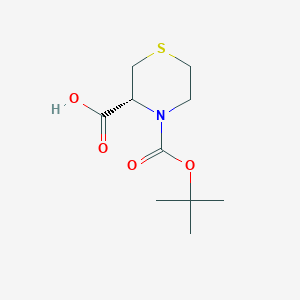
3-Hydroxyfluorene
Descripción general
Descripción
3-Hydroxyfluorene is a member of fluorenes . These are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Synthesis Analysis
A divergent synthesis of 3-hydroxyfluorene derivatives has been developed . Alkynylarylketone was employed as the substrates to react with molecular iodine leading to the generation of a common intermediate, indenone precursor . Another method of preparing hydroxylfluorenes involves TsOH-mediated tandem alkylation/rearrangements of propargylic alcohols with 1,3-diketones .
Molecular Structure Analysis
The molecular formula of 3-Hydroxyfluorene is C13H10O . The IUPAC name is 9H-fluoren-3-ol . The InChI is InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 .
Chemical Reactions Analysis
The preparation of 3-hydroxyfluorene derivatives involves a Brønsted acid-catalyzed reaction of propargylic alcohols with 1,3-diketones under mild conditions . The reaction involves a sequence of dehydration, addition, rearrangement, and aromatization .
Aplicaciones Científicas De Investigación
Synthesis of Hydroxylfluorenes
3-Hydroxyfluorene is used in the synthesis of hydroxylfluorenes. An efficient method of preparing hydroxylfluorenes involves TsOH-mediated tandem alkylation/rearrangements of propargylic alcohols with 1,3-diketones . This method offers a straightforward and convenient one-step synthetic route to hydroxylfluorene derivatives .
Organic Light-Emitting Diodes (OLEDs)
Fluorenes, including 3-Hydroxyfluorene, are present in advanced materials possessing unique electronic and photonic properties. These materials can be used as organic light-emitting diodes (OLEDs) .
Thin Film Transistors
3-Hydroxyfluorene is used in the production of thin film transistors . These transistors are used in various electronic devices, including computer displays and television screens.
Photovoltaic Cells
3-Hydroxyfluorene is used in the production of photovoltaic cells . These cells convert sunlight into electricity, and are used in solar panels.
Microporous Systems for Gas Storage
3-Hydroxyfluorene is used as a building block for functional materials, such as microporous systems for gas storage .
Association with Diarrhea Risk
There is a significant positive relationship between PAH metabolites (including 3-Hydroxyfluorene) and diarrhea . This association was observed in a non-obesity group across all models .
Association with Hyperlipidemia Risk
The highest levels of 3-Hydroxyfluorene were positively associated with hyperlipidemia in certain races . This suggests that exposure to 3-Hydroxyfluorene could potentially increase the risk of hyperlipidemia.
Safety And Hazards
Direcciones Futuras
The development of new economical and convenient synthetic routes for the synthesis of fluorene derivatives remains a major goal for modern organic synthesis to enable a broader substrate scope of the starting materials . The preparation of poly-substituent fluorenes from readily available propargyl alcohols is an area of ongoing research .
Propiedades
IUPAC Name |
9H-fluoren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUBSZGNXLNTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047540 | |
| Record name | 3-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyfluorene | |
CAS RN |
6344-67-8 | |
| Record name | Fluoren-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoren-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOREN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of human exposure to 3-hydroxyfluorene?
A1: 3-Hydroxyfluorene is a metabolite of fluorene, primarily generated through the body's metabolism of this polycyclic aromatic hydrocarbon (PAH). Major exposure sources include:
- Tobacco Smoke: Both active and passive smoking contribute significantly to 3-hydroxyfluorene levels. [, , ]
- Diet: Consumption of grilled or broiled foods can introduce PAHs, leading to 3-hydroxyfluorene formation. []
- Occupational Exposure: Workers in certain industries, such as chimney sweeps and creosote-exposed workers, face elevated exposure risks. []
Q2: How does involuntary tobacco smoke exposure affect 3-hydroxyfluorene levels?
A: Studies show a clear link between involuntary tobacco smoke and increased urinary concentrations of 3-hydroxyfluorene. [] This highlights the importance of minimizing secondhand smoke exposure.
Q3: Can switching from traditional cigarettes to electronic cigarettes impact 3-hydroxyfluorene levels?
A: Research indicates that while switching to e-cigarettes doesn't eliminate 3-hydroxyfluorene exposure, it can lead to substantial reductions compared to traditional cigarette smoking. []
Q4: Have any associations been found between 3-hydroxyfluorene and specific health conditions?
A4: Several studies using NHANES data have explored potential links between 3-hydroxyfluorene and various health conditions:
- Periodontitis: Positive associations have been observed between 3-hydroxyfluorene levels and periodontitis risk. [, ]
- Lung Cancer: In chimney sweeps, increased fluorene exposure (measured via 3-hydroxyfluorene levels) correlated with lower DNA methylation of genes linked to lung cancer risk (F2RL3 and AHRR). []
- Osteoarthritis: Higher levels of 3-hydroxyfluorene have been associated with greater odds of osteoarthritis. []
- Thyroid Function: In females, elevated 3-hydroxyfluorene was linked to increased levels of total triiodothyronine (TT3). []
- Urinary Incontinence: Positive associations have been found between 3-hydroxyfluorene and the prevalence of stress urinary incontinence (SUI). []
Q5: Does pregnancy affect the levels of 3-hydroxyfluorene?
A: Interestingly, pregnant women exhibited significantly lower levels of 3-hydroxyfluorene compared to non-pregnant women. [] This suggests potential alterations in PAH metabolism during pregnancy.
Q6: How is 3-hydroxyfluorene typically measured in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying 3-hydroxyfluorene in urine. [, ]
Q7: Can 3-hydroxyfluorene serve as a reliable biomarker for fluorene exposure?
A: While 1-hydroxypyrene is often used as a biomarker for PAH exposure, studies suggest that 3-hydroxyfluorene, along with other hydroxyfluorenes, might offer better selectivity for assessing tobacco smoke exposure specifically. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)







